VMAT2 Binding Affinity of (2S,3R,11bR)-DTBZ vs. All Eight Stereoisomers: A 3.4-Fold Difference from the Highest-Affinity Isomer
In a comprehensive binding study of all eight DTBZ stereoisomers, (2S,3R,11bR)-DTBZ [(+)-β-DTBZ] exhibited a Ki of 13.4 ± 1.36 nM for VMAT2 [1]. This represents a 3.4-fold lower affinity compared to the most potent stereoisomer, (2R,3R,11bR)-DTBZ [(+)-α-DTBZ; Ki = 3.96 ± 0.40 nM], but a >1,700-fold higher affinity than the least potent stereoisomer, (2S,3S,11bS)-DTBZ [Ki = 23,700 ± 2,350 nM]. The (3R,11bR) configuration is critical for VMAT2 binding; compounds lacking this configuration (11bS series) display Ki values ranging from 1,253 to 36,400 nM [1].
| Evidence Dimension | VMAT2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 13.4 ± 1.36 nM [(2S,3R,11bR)-DTBZ, (+)-β-DTBZ] |
| Comparator Or Baseline | Ki = 3.96 ± 0.40 nM [(2R,3R,11bR)-DTBZ, (+)-α-DTBZ]; Ki = 23,700 ± 2,350 nM [(2S,3S,11bS)-DTBZ]; Ki = 593 ± 69.7 nM [(2S,3S,11bR)-DTBZ] |
| Quantified Difference | 3.4-fold lower affinity vs. (+)-α-DTBZ; 1,769-fold higher affinity vs. (2S,3S,11bS)-DTBZ; 44-fold higher affinity vs. (2S,3S,11bR)-DTBZ |
| Conditions | In vitro VMAT2 binding assay, rat brain striatum; n ≥ 3, p < 0.05 [1] |
Why This Matters
The intermediate yet substantial VMAT2 affinity of (2S,3R,11bR)-DTBZ, combined with its abundance in vivo, makes it essential as a reference standard for quantifying individual isomer contributions in pharmacokinetic and pharmacodynamic studies, where exclusive reliance on the highest-affinity isomer would misrepresent the composite pharmacological effect.
- [1] Yao Z, Wei X, Wu X, Katz JL, Kopajtic T, Greig NH, Sun H. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors. Eur J Med Chem. 2011;46(5):1841-1848. Table 1. PMID: 21396745. View Source
